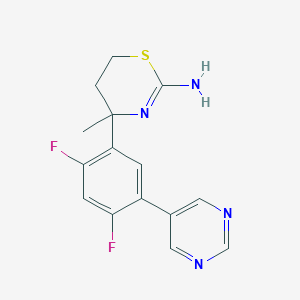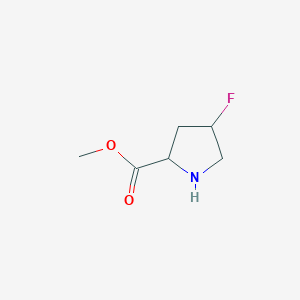![molecular formula C16H16N4O B8800553 N-(5-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide CAS No. 405221-08-1](/img/structure/B8800553.png)
N-(5-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a phenyl group at the 5-position and a butanamide group at the 3-position.
Métodos De Preparación
The synthesis of N-(5-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of glacial acetic acid and heating to promote cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
N-(5-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phenyl or butanamide groups .
Aplicaciones Científicas De Investigación
In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to inhibit specific enzymes and receptors . For example, it has been evaluated as a TRK inhibitor, which is important for the treatment of certain cancers . Additionally, it has applications in the pharmaceutical industry for drug development and in the agricultural industry for the synthesis of bioactive compounds .
Mecanismo De Acción
The mechanism of action of N-(5-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide involves its interaction with specific molecular targets, such as enzymes and receptors . For instance, as a TRK inhibitor, it binds to the tropomyosin receptor kinases, preventing their activation and subsequent signal transduction pathways . This inhibition can lead to the suppression of cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .
Comparación Con Compuestos Similares
N-(5-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide can be compared to other pyrazolopyridine derivatives, such as 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . These compounds share a similar core structure but differ in their substituents and positions, leading to variations in their biological activities and applications . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and potential therapeutic benefits .
Propiedades
Número CAS |
405221-08-1 |
|---|---|
Fórmula molecular |
C16H16N4O |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
N-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C16H16N4O/c1-2-6-14(21)18-16-13-9-12(10-17-15(13)19-20-16)11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3,(H2,17,18,19,20,21) |
Clave InChI |
QQLBWGXVBLHMJR-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC1=C2C=C(C=NC2=NN1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1,2,3,3A-Tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B8800502.png)





![6-amino-8-(3-bromo-4,5-dimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B8800573.png)







